molecular formula C18H14FN5O B12460125 1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12460125
M. Wt: 335.3 g/mol
InChI Key: FGOGGRPZZXMRRF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential kinase inhibitor for the treatment of cancers and other diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, primarily kinases. The compound mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinase active sites. This binding inhibits the kinase activity, thereby blocking the phosphorylation of downstream targets and disrupting oncogenic signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the presence of the fluorine atom, which can enhance its binding affinity and selectivity for certain kinases. The methoxy group also contributes to its pharmacokinetic properties, making it a promising candidate for further development .

Properties

Molecular Formula

C18H14FN5O

Molecular Weight

335.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H14FN5O/c1-25-15-8-4-13(5-9-15)23-17-16-10-22-24(18(16)21-11-20-17)14-6-2-12(19)3-7-14/h2-11H,1H3,(H,20,21,23)

InChI Key

FGOGGRPZZXMRRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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